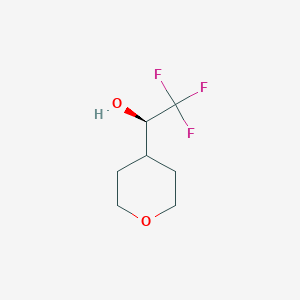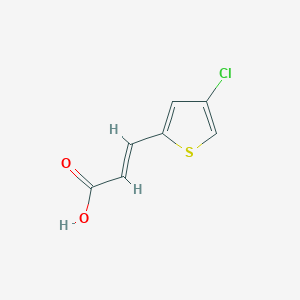
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a trifluoropropanol group attached to a dihydroindenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropanol group can form hydrogen bonds and interact with active sites, while the dihydroindenyl moiety provides a hydrophobic scaffold that enhances binding affinity. These interactions can modulate biochemical pathways and elicit specific biological responses.
相似化合物的比较
Similar Compounds
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: Contains an oxazole ring and is used in drug discovery and material science.
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: A cathinone analog with potential pharmacological properties.
Uniqueness
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C12H13F3O |
|---|---|
分子量 |
230.23 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11,16H,1-3,7H2 |
InChI 键 |
UMPCHBJYNBRRKY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)CC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)





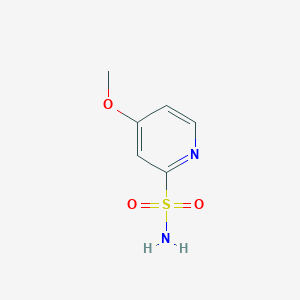
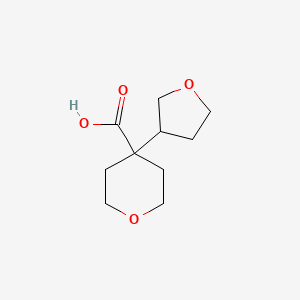
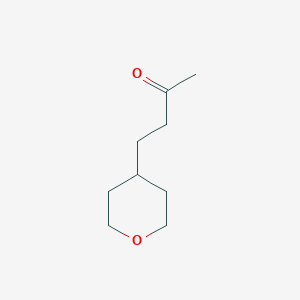

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)

